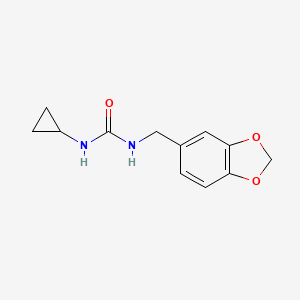![molecular formula C16H18N2O2 B7497565 N,1-dimethyl-N-[(4-methylphenyl)methyl]-2-oxopyridine-4-carboxamide](/img/structure/B7497565.png)
N,1-dimethyl-N-[(4-methylphenyl)methyl]-2-oxopyridine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,1-dimethyl-N-[(4-methylphenyl)methyl]-2-oxopyridine-4-carboxamide, also known as DMXAA, is a synthetic compound that has shown potential in cancer treatment. The compound was first synthesized in 1988 and has since been studied extensively for its anti-tumor properties. In
Wirkmechanismus
The exact mechanism of action of N,1-dimethyl-N-[(4-methylphenyl)methyl]-2-oxopyridine-4-carboxamide is not fully understood. It is believed to work by activating the immune system and inducing the production of cytokines, which are proteins that play a key role in the immune response. This compound has also been shown to inhibit the formation of new blood vessels, which is important for tumor growth.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase the production of cytokines such as tumor necrosis factor-alpha (TNF-alpha) and interferon-alpha (IFN-alpha). This compound has also been shown to increase the number of white blood cells in the body, which are important for the immune response.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N,1-dimethyl-N-[(4-methylphenyl)methyl]-2-oxopyridine-4-carboxamide is its ability to induce tumor necrosis and inhibit tumor growth in animal models. This makes it a useful tool for studying the mechanisms of tumor growth and the immune response. However, this compound has a short half-life in the body, which can make it difficult to administer in clinical trials.
Zukünftige Richtungen
There are several future directions for the study of N,1-dimethyl-N-[(4-methylphenyl)methyl]-2-oxopyridine-4-carboxamide. One area of research is the development of more potent analogs of this compound that have a longer half-life in the body. Another area of research is the combination of this compound with other anti-cancer agents to enhance its effectiveness. Finally, the use of this compound in combination with immunotherapy is an area of research that shows promise for the treatment of cancer.
Conclusion
In conclusion, this compound is a synthetic compound that has shown potential in cancer treatment. Its ability to induce tumor necrosis and inhibit tumor growth has made it a useful tool for studying the mechanisms of tumor growth and the immune response. While there are limitations to its use in clinical trials, the development of more potent analogs and combination therapies shows promise for the future of cancer treatment.
Synthesemethoden
The synthesis of N,1-dimethyl-N-[(4-methylphenyl)methyl]-2-oxopyridine-4-carboxamide involves the reaction of 2-acetylpyridine with 4-methylbenzylamine in the presence of a reducing agent such as sodium borohydride. The resulting product is then oxidized with hydrogen peroxide to yield this compound. The overall yield of this process is around 20%.
Wissenschaftliche Forschungsanwendungen
N,1-dimethyl-N-[(4-methylphenyl)methyl]-2-oxopyridine-4-carboxamide has been extensively studied for its anti-tumor properties. It has been shown to induce tumor necrosis and inhibit tumor growth in various animal models. This compound has also been tested in clinical trials for the treatment of various types of cancer, including lung, melanoma, and renal cell carcinoma.
Eigenschaften
IUPAC Name |
N,1-dimethyl-N-[(4-methylphenyl)methyl]-2-oxopyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-12-4-6-13(7-5-12)11-18(3)16(20)14-8-9-17(2)15(19)10-14/h4-10H,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYGITBZRSJPMBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN(C)C(=O)C2=CC(=O)N(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-(1,3-benzodioxol-5-ylmethyl)-N-[(4-fluorophenyl)methyl]piperazine-1-carboxamide](/img/structure/B7497482.png)
![2-(1-adamantyl)-N-[2-[(4-chlorophenyl)methyl-methylamino]-2-oxoethyl]acetamide](/img/structure/B7497485.png)

![1-Cyclopentyl-3-[(1,5-dimethylpyrrol-2-yl)methyl]urea](/img/structure/B7497511.png)
![1-Cyclopentyl-3-[(4-fluorophenyl)methyl]urea](/img/structure/B7497516.png)
![N-[2-(1-benzyl-1H-benzimidazol-2-yl)propan-2-yl]benzamide](/img/structure/B7497522.png)
![2-(2-Chloro-5-methylphenoxy)-1-[4-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]ethanone](/img/structure/B7497530.png)
![3-Cyclopentyl-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea](/img/structure/B7497541.png)


![2-phenothiazin-10-yl-N-[2-[(2-phenothiazin-10-ylacetyl)amino]ethyl]acetamide](/img/structure/B7497560.png)
![[2-[[5-methyl-2-(4-methylphenyl)pyrazol-3-yl]amino]-2-oxoethyl] 4-chloro-1H-pyrrole-2-carboxylate](/img/structure/B7497567.png)

![2-(3-oxo-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-2-yl)-N-[[2-(pyrazol-1-ylmethyl)phenyl]methyl]acetamide](/img/structure/B7497587.png)
